alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride
Brand Name: Vulcanchem
CAS No.: 100311-05-5
VCID: VC0025145
InChI: InChI=1S/C22H31NO3.ClH/c1-19(18-23(14-16-25-2)15-17-26-3)22(24,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-13,19,24H,14-18H2,1-3H3;1H
SMILES: CC(CN(CCOC)CCOC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Molecular Formula: C22H32ClNO3
Molecular Weight: 393.9 g/mol

alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride

CAS No.: 100311-05-5

Main Products

VCID: VC0025145

Molecular Formula: C22H32ClNO3

Molecular Weight: 393.9 g/mol

alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride - 100311-05-5

CAS No. 100311-05-5
Product Name alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride
Molecular Formula C22H32ClNO3
Molecular Weight 393.9 g/mol
IUPAC Name 3-[bis(2-methoxyethyl)amino]-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C22H31NO3.ClH/c1-19(18-23(14-16-25-2)15-17-26-3)22(24,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-13,19,24H,14-18H2,1-3H3;1H
Standard InChIKey PAVBTUXCEIGBKV-UHFFFAOYSA-N
SMILES CC(CN(CCOC)CCOC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Canonical SMILES CC(CN(CCOC)CCOC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Synonyms 1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride
PubChem Compound 3063262
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator